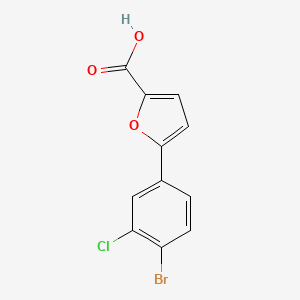

5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid

Beschreibung

5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid is a halogenated furan-carboxylic acid derivative characterized by a furan ring substituted at the 5-position with a 4-bromo-3-chlorophenyl group and a carboxylic acid moiety at the 2-position.

Eigenschaften

IUPAC Name |

5-(4-bromo-3-chlorophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClO3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZMCZPAIQTDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromo-3-chlorobenzaldehyde and furan-2-carboxylic acid.

Formation of Intermediate: The aldehyde group of 4-bromo-3-chlorobenzaldehyde is first converted to a corresponding alcohol using a reducing agent such as sodium borohydride.

Cyclization: The intermediate is then subjected to cyclization with furan-2-carboxylic acid in the presence of a catalyst, such as p-toluenesulfonic acid, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a corresponding acid derivative.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Carboxylic acid derivatives.

Reduction Products: Alcohol derivatives.

Coupling Products: Complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that compounds containing furan moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of furan-2-carboxylic acids, including 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid, showed effective inhibition against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Study:

In a comparative study, several furan derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent activity compared to other tested compounds .

Environmental Science

2.1 Potential Carcinogenic Properties

The compound has been investigated for its potential as a bladder carcinogen, particularly in the context of disinfection by-products (DBPs) formed during water treatment processes. Research suggests that furan-like structures can be formed from natural organic matter, raising concerns about their toxicological significance.

Data Table: Formation of Disinfection By-products

| Precursor Compound | DBP Formed | Toxicity Prediction |

|---|---|---|

| Phenol | 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid | Mutagenic |

| 4-Hydroxybenzoic Acid | 5-Bromofuran-2-carboxylic acid | Carcinogenic |

This table summarizes findings from a study on the formation of DBPs during chlorination processes, highlighting the potential risks associated with 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid .

Materials Science

3.1 Synthesis of Hybrid Materials

5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid has been utilized in the synthesis of hybrid materials that exhibit unique optical and electronic properties. These materials are being explored for applications in organic electronics and photonic devices.

Case Study:

A recent study focused on creating hybrid structures by combining furan derivatives with chromene-based compounds. The resulting materials demonstrated enhanced light absorption and charge transport properties, making them suitable candidates for organic solar cells .

Wirkmechanismus

The mechanism of action of 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Physical Properties

The table below compares key structural features and properties of 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid with analogous compounds:

Key Observations:

- Halogen Effects: Bromine and chlorine in the target compound contribute to higher molecular weight and lipophilicity compared to fluorine or non-halogenated analogs. These halogens also modulate electronic properties, influencing reactivity in cross-coupling reactions .

- In contrast, the dioxolan group in CAS 131524-46-4 introduces conformational rigidity .

Biologische Aktivität

5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxylic acid group and a phenyl ring that carries both bromine and chlorine substituents. This unique substitution pattern is crucial for its biological activity, influencing its reactivity and interaction with biological targets.

The biological activity of 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid is primarily attributed to its ability to interact with various cellular targets. The carboxylic acid group can form ionic bonds with positively charged amino acids in proteins, while the halogen atoms may participate in halogen bonding, enhancing binding affinity to specific receptors or enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which is critical for its antimicrobial properties.

- Anticancer Activity : Studies indicate that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Antimicrobial Properties

Research indicates that 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through interference with mycobactin biosynthesis, a key pathway for Mycobacterium tuberculosis survival .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. For instance, it has been evaluated for its effects on human breast cancer cells (MCF-7), showing promising results in inducing cell death at certain concentrations .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of both bromine and chlorine atoms on the phenyl ring significantly enhances the compound's biological activity. Variations in these substituents can lead to different levels of potency against specific biological targets .

| Compound | Substituents | IC50 (µM) | Activity |

|---|---|---|---|

| 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid | Br, Cl | 250 | Antimicrobial |

| 5-(4-Chlorophenyl)furan-2-carboxylic acid | Cl | 500 | Lower activity |

| 5-(4-Fluorophenyl)furan-2-carboxylic acid | F | 300 | Moderate activity |

Case Studies

- Antimycobacterial Activity : A study demonstrated that 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid effectively inhibited Mycobacterium tuberculosis with an MIC value of 250 µM. This effect was linked to its ability to disrupt mycobactin production, essential for iron acquisition in bacteria .

- Cytotoxicity Assessment : In cytotoxicity assays against normal human fibroblast cells (MRC-5), the compound showed an IC50 greater than 100 µM, indicating low toxicity levels compared to its potent antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.